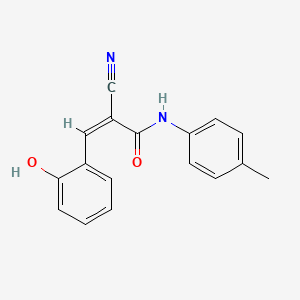![molecular formula C17H24N2 B4996263 1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine (BHP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. BHP is a piperazine derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser degree than a full agonist. This results in a modulatory effect on the receptor's activity, which can lead to changes in downstream signaling pathways. This compound also enhances the activity of the NMDA receptor by binding to a specific site on the receptor and increasing its sensitivity to glutamate, a key neurotransmitter involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine, a neurotransmitter involved in reward and motivation, from dopaminergic neurons. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival. In vivo studies have shown that this compound can enhance cognitive function and memory consolidation in rodents.
Advantages and Limitations for Lab Experiments
One advantage of using 1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine in lab experiments is its unique pharmacological profile, which makes it a useful tool compound for investigating the activity of specific receptors and signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same receptors, which can make it more difficult to achieve consistent results.
Future Directions
There are a number of future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine. One potential avenue of investigation is its potential use in the treatment of psychiatric disorders such as depression and schizophrenia, which are associated with dysregulation of the serotonin 5-HT2A receptor. Another potential area of research is its use in enhancing cognitive function and memory consolidation in healthy individuals or those with cognitive impairments. Additionally, further studies could investigate the potential of this compound as a modulator of other neurotransmitter systems, such as the dopamine and glutamate systems.
Synthesis Methods
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine involves the reaction of 1,4-dibromobutane with bicyclo[2.2.1]hept-2-ene under basic conditions, followed by the reaction of the resulting dibromide with phenylpiperazine. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine has been primarily investigated for its potential use as a tool compound in neuroscience research. Specifically, this compound has been found to modulate the activity of the serotonin 5-HT2A receptor, a key target for many psychiatric disorders such as depression and schizophrenia. This compound has also been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-2-4-16(5-3-1)18-8-10-19(11-9-18)17-13-14-6-7-15(17)12-14/h1-5,14-15,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVECBLIDFXQFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996200.png)
![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)
![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)

![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)

![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4996279.png)
![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)

![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)